molecular formula C12H11N3O2S2 B3965998 N-(4-nitrophenyl)-N'-(2-thienylmethyl)thiourea

N-(4-nitrophenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B3965998
M. Wt: 293.4 g/mol
InChI Key: SNPDSUSOBIPZHY-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has been extensively studied for its unique properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N'-(2-thienylmethyl)thiourea involves the inhibition of specific enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the growth of fungi and bacteria by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the growth of fungi and bacteria. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-nitrophenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has high yields. It is also stable and can be stored for extended periods. However, it has limitations in terms of its solubility in water, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of N-(4-nitrophenyl)-N'-(2-thienylmethyl)thiourea. Further research is needed to explore its potential use as an anticancer agent, antifungal agent, and antibacterial agent. It is also important to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, research is needed to optimize its synthesis method and improve its solubility in water.

Scientific Research Applications

N-(4-nitrophenyl)-N'-(2-thienylmethyl)thiourea has found numerous applications in scientific research due to its unique properties. It has been extensively studied for its potential use as an anticancer agent, antifungal agent, and antibacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c16-15(17)10-5-3-9(4-6-10)14-12(18)13-8-11-2-1-7-19-11/h1-7H,8H2,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDSUSOBIPZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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